![molecular formula C11H9BrClN B1518616 6-Bromo-4-chloro-2,8-dimethylquinoline CAS No. 1153002-90-4](/img/structure/B1518616.png)
6-Bromo-4-chloro-2,8-dimethylquinoline
Overview
Description
6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H9BrClN and a molecular weight of 270.55 . This compound is solid in form .
Molecular Structure Analysis
The SMILES string for 6-Bromo-4-chloro-2,8-dimethylquinoline isCc1cc (Cl)c2cc (Br)cc (C)c2n1
. The InChI is 1S/C11H9BrClN/c1-6-3-8 (12)5-9-10 (13)4-7 (2)14-11 (6)9/h3-5H,1-2H3
. Physical And Chemical Properties Analysis
6-Bromo-4-chloro-2,8-dimethylquinoline is a solid compound . It has a molecular weight of 270.55 .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Bromo-4-chloro-2,8-dimethylquinoline is significant in the field of organic synthesis. A notable example is its use in the Knorr Synthesis, which involves a condensation process between β-keto esters and bromoaniline, leading to various quinoline derivatives. This process is crucial for preparing compounds with potential applications in treating infectious diseases (Wlodarczyk et al., 2011).
Intermediate in Biologically Active Compound Synthesis
- The compound serves as an important intermediate in synthesizing biologically active compounds, such as GSK2126458. Its synthesis involves a series of reactions, including cyclization and substitution, demonstrating its versatility in medicinal chemistry (Wang et al., 2015).
Role in Synthesizing Quinoline Derivatives
- It is utilized in the general synthesis of various substituted quinolines, such as 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines. These compounds, derived from 6-bromo-4-chloro-2,8-dimethylquinoline, have potential applications in pharmaceuticals (Outt et al., 1998).
Structural Analysis in Crystallography
- 6-Bromo-4-chloro-2,8-dimethylquinoline compounds have been studied for their crystal structures, providing insights into molecular interactions and stability in various forms, which is essential in drug design and development (Ouerghi et al., 2021).
Photolabile Protecting Group in Photochemistry
- This compound is also explored in the field of photochemistry, specifically as a photolabile protecting group for carboxylic acids. Its efficiency and sensitivity to multiphoton-induced photolysis make it a promising candidate for biological applications (Fedoryak & Dore, 2002).
Synthesis of Antimicrobial and Antimalarial Agents
- Derivatives of 6-bromo-4-chloro-2,8-dimethylquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities. This highlights the compound's significance in discovering new therapeutic agents (Parthasaradhi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-chloro-2,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIVPXNBMXIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656296 | |
Record name | 6-Bromo-4-chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2,8-dimethylquinoline | |
CAS RN |
1153002-90-4 | |
Record name | 6-Bromo-4-chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1153002-90-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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